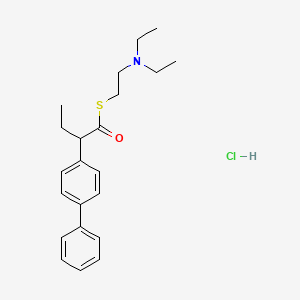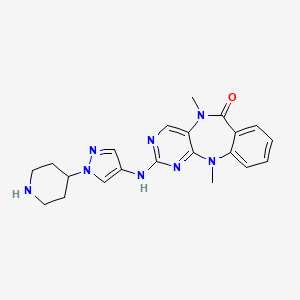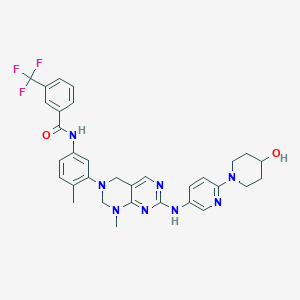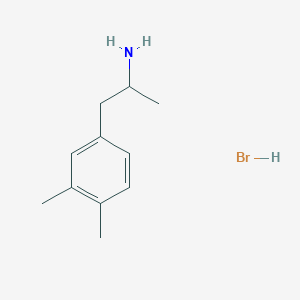
6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole”, also known as ZCZ011, is a synthetic positive allosteric modulator (PAM) of the type 1 cannabinoid receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of pain-related disease states .
Chemical Reactions Analysis
ZCZ011 has been shown to potentiate the binding of orthosteric agonists to the CB1 receptor and enhance the effects of endocannabinoids . This suggests that it may interact with these substances in a way that enhances their activity.科学的研究の応用
Neurodegenerative Diseases
ZCZ011 is a promising therapeutic target for various neurodegenerative diseases, including HIV-1-associated neurocognitive disorder (HAND) and Huntington’s disease . The therapeutic potential of CB1R by direct activation is limited due to its psychoactive side effects. Therefore, research has focused on indirectly activating the CB1R by utilizing positive allosteric modulators (PAMs) like ZCZ011 .
Neuropathic Pain
Studies have shown that CB1R PAMs, including ZCZ011, are effective in mouse models of neuropathic pain . This suggests that ZCZ011 could be used as a potential treatment for neuropathic pain.
HIV-1 Tat Transgenic Mice
ZCZ011 shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice . Chronic ZCZ011 treatment did not alter body mass, locomotor activity, or anxiety-like behavior regardless of sex or genotype .
Antinociception
Chronic ZCZ011 treatment has differential effects on antinociception, based on sex and HIV-1 Tat expression . This makes CB1R PAMs potential treatment options for HAND without the psychoactive side effects .
Motor Coordination
ZCZ011 treatment improves motor coordination in female mice . AEA and PEA levels in the cerebellum were positively correlated with improved motor coordination in female mice .
Recognition Memory
ZCZ011 treatment improves recognition memory in female mice . This suggests that ZCZ011 could potentially be used to enhance cognitive functions.
作用機序
特性
IUPAC Name |
6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPNRDBWHHFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046384 |
Source


|
| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1998197-39-9 |
Source


|
| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of ZCZ011?
A1: ZCZ011 acts as a positive allosteric modulator (PAM) of the cannabinoid receptor type 1 (CB1). [, , , , , , , ] While it can enhance the effects of certain orthosteric CB1 agonists, research suggests it also exhibits allosteric agonist activity, meaning it can activate the receptor on its own. [, , , ] This dual nature makes it a valuable tool for investigating CB1 signaling.
Q2: Where does ZCZ011 bind to the CB1 receptor?
A2: Mutagenesis studies and molecular modeling have identified a specific binding site for ZCZ011 on the CB1 receptor. [, ] Residues F191A3.27 and I169A2.56 were found to be crucial for both the allosteric agonist and modulator activities of ZCZ011. [] Interestingly, other structurally similar PAMs may interact with additional sites, contributing to their mixed agonistic and allosteric profiles. []
Q3: Have there been any attempts to improve the drug-like properties of ZCZ011?
A3: Yes, recognizing the limitations of the nitro group in drug development, researchers have investigated replacing it with a trifluoromethyl (CF3) group. [] The resulting CF3-bearing analogues demonstrated improved in vitro metabolic stability and, in some cases, even greater potency compared to their nitro-containing counterparts. [] This highlights the potential for further structural optimization of ZCZ011-like compounds.
Q4: What are the potential therapeutic applications of ZCZ011 being explored?
A4: Preclinical studies have shown promising results for ZCZ011 in various models, suggesting potential therapeutic applications in addressing:
- Neuropathic pain: Both ZCZ011 and its CF3 analogue demonstrated efficacy in a mouse model of neuropathic pain, highlighting their potential as analgesics. [, ]
- HIV-associated neurocognitive disorders (HAND): Chronic ZCZ011 treatment showed improvements in motor coordination and recognition memory in a mouse model of neuroHIV, suggesting its potential for treating cognitive impairments. []
- Opioid withdrawal: ZCZ011 effectively attenuated naloxone-precipitated withdrawal symptoms like diarrhea and weight loss in oxycodone-dependent mice, indicating its potential for managing opioid dependence. []
Q5: Are there any known sex-based differences in ZCZ011's effects?
A5: Interestingly, research indicates that ZCZ011 may exert sex-specific effects. In a study using HIV-1 Tat transgenic mice, chronic ZCZ011 administration improved motor coordination and recognition memory in females but not in males. [] This underscores the importance of considering sex as a biological variable in preclinical and clinical research.
Q6: Are there any analytical methods specifically developed for detecting and quantifying ZCZ011?
A6: Yes, researchers have developed a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS-MS) method for the detection and quantification of ZCZ011 in mouse brain tissue. [] This method utilizes a rapid extraction technique with Clean Screen FASt™ columns and offers high sensitivity and selectivity for accurately measuring ZCZ011 concentrations. [, ]
Q7: What is the significance of studying the subjective effects of ZCZ011?
A7: Understanding the subjective effects of any drug is crucial, especially when targeting the central nervous system. While ZCZ011 does not elicit the same cannabimimetic effects as THC, further research is needed to determine its full spectrum of subjective effects and potential for abuse. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)






